Product packaging for Daphnetoxin(Cat. No.:CAS No. 28164-88-7)

Daphnetoxin

Cat. No.: B1198267
CAS No.: 28164-88-7
M. Wt: 482.5 g/mol
InChI Key: LGEROVMQYFTBDI-FFIGBMOQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Daphnetoxin is a daphnane-type orthoester diterpene found in plants of the Thymelaeaceae family, such as various Daphne species . As a potent activator of Protein Kinase C (PKC), it serves as a valuable tool for studying cellular signaling pathways . Research indicates it exhibits a unique PKC isoform selectivity profile, showing higher potency than mezerein in activating PKCα, similar potency on PKCβI, and lower potency on PKCδ . This differential activation is a key area of scientific interest. While related compounds like mezerein have shown antileukemic properties, this compound itself has been a subject of studies investigating its potential anti-cancer applications and its ability to inhibit cell proliferation . Furthermore, this compound has remarkable neurotrophic activity, effectively promoting neuronal survival, which makes it a promising candidate for research into neurodegenerative diseases such as Alzheimer's . Studies on isolated mitochondria have shown that this compound can induce toxicity at higher concentrations, disrupting mitochondrial function, which may contribute to its overall mechanism of action . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate precautions, as it is highly toxic and can be harmful if absorbed through the skin .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H30O8 B1198267 Daphnetoxin CAS No. 28164-88-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28164-88-7

Molecular Formula

C27H30O8

Molecular Weight

482.5 g/mol

IUPAC Name

(1R,2R,6S,7S,8R,10S,11S,12R,14S,16R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one

InChI

InChI=1S/C27H30O8/c1-13(2)23-11-15(4)26-17-10-14(3)19(29)25(17,31)22(30)24(12-28)21(32-24)18(26)20(23)33-27(34-23,35-26)16-8-6-5-7-9-16/h5-10,15,17-18,20-22,28,30-31H,1,11-12H2,2-4H3/t15-,17-,18-,20-,21+,22-,23-,24+,25-,26+,27-/m1/s1

InChI Key

LGEROVMQYFTBDI-FFIGBMOQSA-N

SMILES

CC1CC2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C

Isomeric SMILES

C[C@@H]1C[C@]2([C@H]3[C@H]4[C@]1([C@@H]5C=C(C(=O)[C@]5([C@@H]([C@@]6([C@H]4O6)CO)O)O)C)O[C@](O3)(O2)C7=CC=CC=C7)C(=C)C

Canonical SMILES

CC1CC2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C

Synonyms

daphnetoxin

Origin of Product

United States

Natural Occurrence, Isolation, and Biosynthesis of Daphnetoxin

Natural Sources and Distribution of Daphnetoxin-Producing Organisms

This compound and its structural analogues are predominantly found in plants belonging to the Thymelaeaceae (Mezereon) family. nih.govresearchgate.netresearchgate.net The genus Daphne is a particularly rich source of these compounds, so much so that the archetypal compound, this compound, was named after it. semanticscholar.orgnih.gov It was first identified as a major toxic principle from the commercial "mezeron" bark, which is derived from Daphne mezereum L. and other related Daphne species. semanticscholar.orgnih.govmdpi.com

Daphnane (B1241135) diterpenoids, including this compound, are typically concentrated in the bark, stems, roots, and flower buds of these plants. semanticscholar.orgnih.gov While the Thymelaeaceae family is the primary source, related diterpenoids are also found in the Euphorbiaceae family. researchgate.netnih.gov Within the Thymelaeaceae, besides Daphne, the genera Wikstroemia and Stellera are also known to produce these compounds. nih.gov

A significant number of Daphne species have been identified as sources of this compound and related diterpenoids.

SpeciesReference
Daphne acutiloba semanticscholar.orgnih.gov
Daphne altaica nih.gov
Daphne alpina nih.gov
Daphne aurantiaca nih.gov
Daphne feddei nih.gov
Daphne genkwa semanticscholar.orgnih.gov
Daphne giraldii nih.govnih.gov
Daphne gnidium nih.gov
Daphne holosericea nih.gov
Daphne mezereum semanticscholar.orgnih.gov
Daphne mucronata nih.gov
Daphne odora nih.govnih.gov
Daphne oleoides nih.gov
Daphne papyracea nih.gov
Daphne retusa figshare.com
Daphne tangutica semanticscholar.orgnih.govnih.gov

The genus Daphne is primarily Eurasian. wikipedia.org Its native range extends across central and southern Europe and Asia, stretching from Great Britain to Japan. wikipedia.org Certain species are also indigenous to North Africa. wikipedia.orgnih.gov For instance, Daphne mezereum, a well-known source of this compound, is native to Europe and Western Asia. wikipedia.orgplantura.garden The plants are typically found in deciduous and mixed deciduous forests. plantura.garden The wide distribution of the Daphne genus across varied climates and soil conditions contributes to its phytochemical diversity. nih.govplantura.garden

Botanical Origins (e.g., Daphne species, Thymelaeaceae family)

Advanced Isolation Techniques for this compound from Natural Matrices

The isolation of this compound from plant material is a complex process due to its intricate structure and relatively low abundance. ontosight.ai The procedure generally involves solvent extraction followed by multi-step chromatographic purification. nih.gov

The initial step involves the extraction of phytochemicals from dried and powdered plant parts, such as bark or stems, using a solvent like ethanol (B145695) or ethyl acetate (B1210297). nih.govnih.gov This crude extract, containing a complex mixture of compounds, is then subjected to various chromatographic techniques to separate and purify the target molecule. bioanalysis-zone.com

Classical methods involve multiple chromatographic steps over solid stationary phases. nih.gov These include:

Column Chromatography: Often used as an initial fractionation step. Silica gel is a common stationary phase, where compounds are separated based on polarity. wikipedia.orgipb.ac.id

Sephadex LH-20 Chromatography: This method separates molecules based on size and polarity, and is frequently used for purifying diterpenoids. nih.gov

High-Performance Liquid Chromatography (HPLC): A high-resolution technique, often using a reversed-phase column (like C18), that is essential for the final purification of this compound to a high degree of purity. mdpi.comresearchgate.net

High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique that avoids the use of a solid matrix, thereby preventing the irreversible adsorption of target compounds. nih.gov

Activity-guided fractionation is a common strategy, where the fractions from each separation step are tested for a specific biological activity to track the location of the target compound throughout the purification process. nih.govipb.ac.id

Once a pure compound is isolated, its chemical structure must be unequivocally determined. While the definitive structure of this compound was first confirmed by X-ray crystallography of a derivative, modern structural elucidation relies heavily on a combination of spectroscopic methods. researchgate.net

Mass Spectrometry (MS): This technique provides crucial information about the molecular weight of the compound through its molecular ion peak. High-resolution mass spectrometry (HRMS) can determine the elemental formula with high accuracy. nih.govnih.gov Tandem MS (MS/MS) experiments are used to fragment the molecule, and the resulting fragmentation pattern provides clues about its substructures. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the detailed three-dimensional structure of organic molecules in solution. nih.govaau.dk

1D NMR ( 1**H and **13C): 1H NMR provides information about the number and types of protons and their connectivity, while 13C NMR reveals the carbon skeleton of the molecule. nih.govresearchgate.net For daphnane orthoesters like this compound, a characteristic quaternary carbon resonance for the orthoester group is observed around δC 116–120 ppm in the 13C-NMR spectrum. nih.gov

2D NMR (e.g., COSY, HSQC, HMBC): Two-dimensional NMR experiments are used to establish correlations between different nuclei. COSY (Correlation Spectroscopy) shows 1H-1H spin couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows long-range correlations between protons and carbons, allowing for the complete assembly of the molecular structure. researchgate.net

Chromatographic Separations for Natural Product Isolation

Elucidation of this compound Biosynthetic Pathways

The exact enzymatic steps in the biosynthesis of this compound have not been fully elucidated, but a general pathway for daphnane diterpenoids has been proposed based on their structural relationships with other diterpene classes. nih.govresearchgate.net This pathway highlights the transformation of a common precursor into various complex skeletons.

The proposed biosynthetic sequence is as follows:

The pathway begins with Geranylgeranyl diphosphate (B83284) (GGPP) , a common C20 precursor for all diterpenoids. nih.govresearchgate.net

An enzyme, casbene (B1241624) synthase, catalyzes the cyclization of GGPP to form casbene . nih.govresearchgate.net

Casbene is thought to undergo further ring-closing reactions to form the lathyrane skeleton. nih.govresearchgate.net

The lathyrane skeleton is then converted into the tigliane (B1223011) skeleton, which features a characteristic cyclopropane (B1198618) ring. nih.govresearchgate.net

The final key step in forming the core structure is the opening of the tigliane cyclopropane ring to generate an isopropyl group, resulting in the characteristic 5/7/6 tricyclic daphnane skeleton. nih.govresearchgate.net

Following the formation of the basic daphnane core, a series of post-modification reactions occur. These include various oxygenation (addition of hydroxyl groups) and esterification (addition of acyl groups) reactions at different positions on the skeleton, which give rise to the vast structural diversity observed in the daphnane diterpenoid family, including this compound and its many analogues. nih.govresearchgate.net

Precursor Identification and Metabolic Intermediates

The biosynthesis of this compound, a complex daphnane diterpenoid, originates from fundamental precursors in the terpenoid pathway. The universal C20 precursor for diterpenes, geranylgeranyl diphosphate (GGPP), is the starting point. nih.gov It is widely accepted that the biosynthesis of all diterpenoids specific to the Euphorbia and Thymelaeaceae families, including daphnanes, proceeds through the bicyclic diterpene casbene. nih.govbiorxiv.org

The proposed biosynthetic sequence suggests that after the formation of casbene, a series of cyclizations and rearrangements occur. Casbene is thought to undergo ring-closing reactions to form a lathyrane-type skeleton. nih.gov This lathyrane intermediate is then further transformed into a tigliane-type structure. The critical step in forming the characteristic daphnane skeleton is the opening of the gem-dimethylcyclopropane ring of the tigliane precursor to form an isopropyl or isopropenyl group. nih.gov Following the establishment of the core 5/7/6 tricyclic daphnane ring system, a variety of modifications, primarily oxygenations and esterifications, take place to yield the final this compound molecule. nih.govmdpi.com

Table 2: Proposed Metabolic Intermediates in this compound Biosynthesis

Precursor/Intermediate Chemical Class Role in Pathway
Geranylgeranyl Diphosphate (GGPP) Diterpene Precursor Initial C20 building block nih.gov
Casbene Diterpene First committed bicyclic intermediate nih.govbiorxiv.org
Lathyrane Skeleton Diterpenoid Tricyclic intermediate formed from casbene nih.gov
Tigliane Skeleton Diterpenoid Tetracyclic precursor to the daphnane skeleton nih.gov

Enzymatic Steps and Biosynthetic Machinery

While the complete enzymatic pathway for this compound has not been fully elucidated, research on related diterpenoids in the Euphorbiaceae and Thymelaeaceae families provides significant insight into the types of enzymes involved. researchgate.net The biosynthesis is initiated by a diterpene synthase, specifically casbene synthase (CAS). nih.govbiorxiv.org This enzyme catalyzes the cyclization of the linear precursor, geranylgeranyl diphosphate (GGPP), into the foundational scaffold of casbene. nih.govbiorxiv.org

Subsequent transformations of the casbene skeleton into the more complex lathyrane, tigliane, and ultimately daphnane structures are carried out by a suite of tailoring enzymes. These modifications are believed to be catalyzed primarily by cytochrome P450 monooxygenases (P450s) and various acyltransferases. biorxiv.orgnoaa.gov P450s are responsible for introducing hydroxyl groups and forming epoxy rings at specific positions on the diterpenoid core, which are characteristic features of this compound and its analogues. noaa.gov Acyltransferases, such as those from the BAHD family identified in Euphorbia peplus, are involved in the esterification steps, attaching acyl groups to the hydroxylated scaffold. biorxiv.org The specific enzymes responsible for the rearrangement of the tigliane skeleton into the daphnane skeleton have not yet been functionally characterized.

Table 3: Key Enzyme Classes in Daphnane Diterpenoid Biosynthesis

Enzyme Class Specific Enzyme (Example) Function
Diterpene Synthase Casbene Synthase (CAS) Cyclization of GGPP to form casbene nih.govbiorxiv.org
Monooxygenases Cytochrome P450s (P450s) Hydroxylation and epoxidation of the diterpenoid skeleton noaa.gov
Acyltransferases BAHD Acyltransferases Esterification of hydroxyl groups on the scaffold biorxiv.org

Genetic Basis of this compound Biosynthesis

The genetic foundation for the biosynthesis of this compound remains largely uncharacterized. biorxiv.orgresearchgate.net Efforts to engineer the production of related diterpenoids are often limited because most of the biosynthetic genes responsible for their production have not been identified. biorxiv.org However, studies on the biosynthesis of other complex diterpenoids, such as ingenol (B1671944) in Euphorbia peplus and domoic acid in algae, provide a model for how this compound biosynthesis might be genetically organized. biorxiv.orgnoaa.gov

In many plant and microbial secondary metabolite pathways, the genes encoding the biosynthetic enzymes are located together in the genome, forming a biosynthetic gene cluster (BGC). noaa.gov This clustering facilitates the co-regulation and inheritance of the entire pathway. It is hypothesized that the genes for this compound biosynthesis, including the casbene synthase, cytochrome P450s, and acyltransferases, are similarly organized. noaa.gov The identification of a gene for casbene synthase (EpCAS) in E. peplus and several acyltransferase genes marks progress in understanding the genetic basis for related compounds. biorxiv.org However, the specific genes that catalyze the intricate cyclizations, rearrangements, and tailoring reactions to produce this compound in Daphne species are still the subject of ongoing research. nih.govmdpi.com

Synthetic Strategies and Structural Modifications of Daphnetoxin and Its Analogues

Total Synthesis Approaches for Daphnetoxin

The total synthesis of daphnane (B1241135) diterpenoids like this compound is a significant undertaking, with only a limited number of successful reports. jst.go.jp These syntheses are crucial for confirming the structure of the natural products and for providing access to analogues for structure-activity relationship (SAR) studies.

Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available starting materials. numberanalytics.comub.edu For complex molecules like this compound, this process involves identifying key strategic bonds and functional groups that can be disconnected to reveal plausible synthetic pathways. numberanalytics.com

A common retrosynthetic strategy for daphnane diterpenoids involves the disconnection of the tricyclic system into more manageable fragments. For instance, in the synthesis of resiniferatoxin (B1680534), a close analogue of this compound, a radical-based three-component coupling reaction was employed. acs.orgnih.gov This approach disconnects the molecule into three key fragments: an A-ring precursor, a C-ring precursor, and a side-chain component. acs.orgnih.gov The complex 5/7/6-tricyclic structure is then assembled through inter- and intramolecular radical reactions. acs.org

Another key disconnection strategy focuses on the formation of the seven-membered B-ring. Wender's synthesis of resiniferatoxin utilized an intramolecular 1,3-dipolar cycloaddition to form the B and C rings simultaneously. acs.org More recent approaches have employed ring-closing metathesis or other cyclization reactions to construct this central ring.

Key Disconnections in Daphnane Synthesis:

Disconnection StrategyKey Reaction TypeResulting FragmentsReference
Three-Component CouplingRadical ReactionA-ring, C-ring, Side-chain acs.orgnih.gov
B/C Ring FormationIntramolecular CycloadditionAcyclic precursor acs.org
B-Ring Cyclization7-endo Radical CyclizationAC-ring bicyclic intermediate rsc.org
Heck Cyclization7-exo Heck CyclizationAcyclic precursor chemistryviews.org

The numerous stereocenters present in the this compound core demand highly stereoselective synthetic methods. nih.gov The trans-fused ring junctions and the specific orientation of the various substituents must be precisely controlled.

One powerful strategy involves substrate-controlled diastereoselective reactions, where the existing stereocenters in a molecule direct the stereochemical outcome of subsequent transformations. For example, in the synthesis of the daphnane and tigliane (B1223011) framework, five contiguous stereocenters were constructed in a completely stereocontrolled manner. rsc.org This was achieved through a diastereoselective conjugate addition, where the stereochemistry of an existing chiral center dictated the approach of the incoming nucleophile. rsc.org

Another critical aspect is the use of chiral pool synthesis, where enantiomerically pure starting materials, often derived from natural sources like D-ribose, are used to introduce chirality into the molecule. acs.org This approach was successfully used in the synthesis of the C-ring of resiniferatoxin, where five consecutive stereocenters were prepared by taking advantage of the three-dimensional shape of the intermediates. acs.org

Furthermore, modern catalytic asymmetric reactions play a crucial role. For instance, rhodium-catalyzed cyclizations have been used to provide the tricyclic core, although controlling the stereoselectivity at certain positions can be challenging. nih.gov

The total synthesis of this compound and its analogues is fraught with challenges, primarily due to the molecule's complex and densely functionalized structure. acs.org Key hurdles include the construction of the sterically congested and conformationally complex seven-membered B-ring, the installation of the sensitive orthoester functionality, and the stereocontrolled introduction of multiple contiguous stereocenters. acs.orgjst.go.jp

Innovations in synthetic methodology have been pivotal in overcoming these challenges. Radical-mediated reactions have emerged as a powerful tool for forming hindered carbon-carbon bonds under neutral conditions, which is advantageous for molecules with numerous polar functional groups. jst.go.jprsc.org A notable innovation is the use of a three-component radical coupling reaction to assemble the A and C rings of resiniferatoxin in a single step, creating five consecutive stereocenters with high stereoselectivity. nih.govrsc.org

Another innovative approach involves a "gateway synthesis" strategy, which aims to provide access to a wide range of daphnane congeners from a common intermediate. nih.gov This strategy allows for late-stage diversification, enabling the synthesis of various natural and non-natural analogues for biological evaluation. nih.gov

Stereoselective Synthesis Methodologies

Semisynthesis of this compound Derivatives

Given the difficulty of total synthesis, semisynthesis, which involves the chemical modification of naturally occurring precursors, offers a more practical route to this compound derivatives. mdpi.com

A variety of daphnane-type diterpenoids can be isolated from plants of the Thymelaeaceae and Euphorbiaceae families. mdpi.comresearchgate.net These natural products can serve as starting materials for the synthesis of new analogues. For example, daphnetin (B354214), a simpler coumarin (B35378) compound, has been used as a lead compound for the synthesis of derivatives with modified antioxidant activities. nih.gov Different functional groups can be introduced at various positions of the daphnetin scaffold through reactions like Pechmann condensation and Knoevenagel condensation. nih.gov

While direct modification of this compound itself is less common due to its limited availability, more abundant daphnane diterpenoids can be utilized. For instance, resiniferatoxin, which is more readily available, could potentially be modified to produce this compound analogues. rsc.orgnih.gov Such modifications might involve selective protection-deprotection sequences and functional group interconversions to alter the substitution pattern on the tricyclic core.

Chemo-enzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity of enzymatic reactions. nih.govnih.gov This approach is particularly well-suited for the synthesis of complex natural products like this compound. Enzymes can be used to perform specific transformations, such as glycosylations or oxidations, with high regio- and stereoselectivity, often under mild reaction conditions. mdpi.comnih.gov

In the context of diterpenes, enzymes like diterpene synthases and cytochrome P450 monooxygenases are responsible for their biosynthesis in nature. mdpi.comnih.gov These enzymes could potentially be harnessed in a laboratory setting to modify daphnane skeletons. For example, a chemically synthesized daphnane core could be subjected to enzymatic hydroxylation to introduce hydroxyl groups at specific positions, mimicking the "oxidase phase" of biosynthesis. nih.gov

While specific examples of chemo-enzymatic synthesis of this compound derivatives are not extensively reported, the general principles of this strategy hold great promise for future synthetic efforts. The use of enzymes could help overcome some of the key challenges in the chemical synthesis of these complex molecules, such as the selective functionalization of specific C-H bonds. nih.gov

Modification of Natural Precursors

Design and Synthesis of this compound Analogues and Probes

The potent biological activities of this compound and related daphnane diterpenes, particularly their interaction with protein kinase C (PKC) isozymes, have spurred significant interest in the design and synthesis of analogues. nih.govnih.gov These synthetic endeavors aim to dissect the structure-activity relationships (SAR), develop more selective and potent biological modulators, and create chemical tools to probe their mechanism of action.

Rational Design Principles for Structural Diversification

The rational design of this compound analogues is a strategic process guided by the goal of optimizing biological activity while potentially mitigating undesirable properties. nih.govucl.ac.uk A central focus of this research is the modulation of Protein Kinase C (PKC), a family of enzymes implicated in numerous cellular signaling pathways. nih.govnih.gov The design of this compound-related molecules often revolves around achieving isoenzyme-specific activation or inhibition of PKC. stanford.edu

Key principles for the structural diversification of this compound analogues include:

Function-Oriented Synthesis: This approach prioritizes the synthesis of simplified analogues that retain the core pharmacophore responsible for biological activity but are easier to construct than the complex natural product. stanford.edu This allows for more rapid exploration of SAR.

Modulation of Physicochemical Properties: Some natural daphnanes, such as Yuanhuacin, are highly lipophilic, which can present challenges. nih.gov A key design principle is the creation of more hydrophilic analogues to improve their profiles. nih.gov

Isozyme-Selective Targeting: The C1 domain of PKC, the binding site for this compound, varies between isozymes. This chemical diversity suggests that the design of isoenzyme-specific modulators is an achievable goal. nih.gov Analogues are designed to exploit these subtle differences to preferentially bind and activate specific PKC isozymes, such as novel over conventional isoforms. stanford.edu

Late-Stage Diversification: Synthetic strategies are often designed to produce a key, complex intermediate from which a variety of analogues can be generated in a few final steps. This allows for the efficient creation of a library of related compounds with modifications at specific sites, such as the C3 position. stanford.edu

Core Scaffold Retention: The rigid daphnane skeleton, which resembles the tigliane backbone of phorbol (B1677699) esters, is considered crucial for activity. nih.gov Design strategies typically maintain this core structure while modifying peripheral functional groups and ester side chains to fine-tune activity.

The table below summarizes the core principles guiding the rational design of this compound analogues.

Design PrincipleObjectiveExample Application
Function-Oriented Synthesis Create structurally simpler, biologically active molecules. stanford.eduSynthesizing simplified daphnane orthoesters to reduce the number of synthetic steps required compared to total synthesis. stanford.edu
PKC Isozyme Selectivity Achieve preferential activation/inhibition of specific PKC isozymes. nih.govstanford.eduModifying ester groups to create analogues that selectively activate novel PKC isoforms (e.g., PKCδ) over classical ones (e.g., PKCα). stanford.eduresearchgate.net
Property Modulation Improve physicochemical properties, such as solubility. nih.govIntroduction of more polar functional groups to decrease high lipophilicity. nih.gov
Scaffold Modification Understand the structural requirements for activity by altering the core daphnane skeleton. nih.govSelective esterification at the C20 primary alcohol of resiniferonol (B1195318) and 12-deoxyphorbol nuclei. ucl.ac.uk

Synthesis of Activity-Probes and Bioconjugates

To investigate the molecular targets and mechanisms of action of this compound, researchers design and synthesize activity-based probes (ABPs) and bioconjugates. An ABP is a chemical tool that typically contains three key components: a ligand for target recognition, a reactive group (or "warhead") for covalent modification of the target, and a reporter group for detection and analysis. frontiersin.orgnih.gov

In the context of this compound, the daphnane scaffold itself serves as the ligand, conferring selectivity toward target proteins like PKC. frontiersin.org The synthesis of a this compound-based probe involves chemically attaching a reporter tag and a reactive group to the core structure.

Reporter Groups: These can be fluorophores for imaging, or affinity tags like biotin (B1667282) for pull-down experiments and enrichment of target proteins. frontiersin.org

Reactive Groups: These electrophilic "warheads" are designed to form a stable, covalent bond with a nucleophilic residue in the active or binding site of the target enzyme. nih.gov

Modular Synthesis: The construction of these complex probes is often achieved through modular approaches. Trifunctional reagents that contain a reactive group, a bioorthogonal tag, and a point of attachment can be conjugated to the this compound analogue of interest, streamlining the synthesis. frontiersin.org

Bioconjugation involves linking the this compound analogue to other biomolecules, such as peptides or nucleic acids, to create hybrid molecules with novel functions. ugent.be For example, a this compound-drug conjugate could be designed to deliver a cytotoxic agent specifically to cells expressing high levels of a this compound-responsive PKC isozyme. The development of new chemical methods allows for the synthesis of labeled proteins and protein-drug conjugates. ugent.be

The table below outlines the essential components for a hypothetical this compound-based activity probe.

ComponentFunctionExample
Ligand Provides binding affinity and selectivity for the target protein. frontiersin.orgA this compound or simplified daphnane analogue scaffold. stanford.edu
Reporter Group Enables visualization and/or isolation of the probe-target complex. frontiersin.orgFluorescein (for fluorescence scanning), Biotin (for affinity purification). nih.gov
Reactive Group ("Warhead") Forms a covalent bond with the target protein, enabling stable labeling. frontiersin.orgnih.govDiphenyl phosphonate, or other electrophiles designed to react with target residues. nih.gov
Linker Spatially separates the ligand from the reporter/reactive group to minimize interference.A flexible polyethylene (B3416737) glycol (PEG) or simple alkyl chain.

Libraries of this compound-Inspired Compounds

The generation of chemical libraries is a cornerstone of modern drug discovery and chemical biology. Library-based approaches have been successfully applied to the study of daphnane diterpenes. nih.gov A screening of a library of plant extracts identified a dichloromethane (B109758) extract from Daphne gnidium as having strong biological activity, which was subsequently traced to this compound and its analogues. nih.gov

Beyond screening natural sources, researchers construct synthetic libraries of this compound-inspired compounds to systematically explore the structure-activity landscape. ugent.be This involves:

Scaffold-Based Synthesis: A common chemical scaffold, in this case, a key intermediate in the synthesis of the daphnane core, is synthesized.

Combinatorial Diversification: This core scaffold is then treated with a diverse set of building blocks to install different functional groups at various positions, creating a large collection of related but distinct molecules. frontiersin.org

High-Throughput Screening: The resulting library of compounds is screened against biological targets, such as a panel of PKC isozymes, to identify molecules with desired activity and selectivity.

The development of new synthetic methods is crucial for accessing targeted libraries of natural products and their analogues. ugent.be These libraries are invaluable tools for gaining deeper knowledge of the bioactive compounds, identifying their biological targets, and elucidating their mechanisms of action. ugent.be For instance, a library of daphnane analogues could be created by varying the ester groups at positions C13 and C20 to probe their influence on PKC binding and activation.

The following table illustrates a hypothetical this compound-inspired compound library based on a simplified daphnane scaffold, highlighting areas of diversification.

Compound IDScaffoldR1 Group (C13 Position)R2 Group (C20 Position)
DIL-001Simplified Daphnane CorePhenylacetateAcetate (B1210297)
DIL-002Simplified Daphnane CoreBenzoateAcetate
DIL-003Simplified Daphnane CoreCinnamateAcetate
DIL-004Simplified Daphnane CorePhenylacetatePropionate
DIL-005Simplified Daphnane CorePhenylacetateButyrate

Mechanistic Elucidation of Daphnetoxin S Biological Activities

Cellular and Subcellular Targets of Daphnetoxin

This compound is recognized for its interaction with specific cellular enzymes, most notably Protein Kinase C (PKC). wikipedia.org It functions as a potent activator of classical (α, βI) and novel (δ) PKC isoforms. thieme-connect.comthieme-connect.com Its mechanism of activation is believed to be similar to that of phorbol (B1677699) esters, as it does not activate the atypical PKCζ isoform, which lacks the specific binding site for these compounds. thieme-connect.com

Comparative studies with its analogue, mezerein, reveal that this compound exhibits a different selectivity profile for PKC isotypes. thieme-connect.comthieme-connect.com While both compounds activate multiple isoforms, this compound is a more potent activator of PKCα but a significantly less potent activator of PKCδ compared to mezerein. thieme-connect.comthieme-connect.comresearchgate.net This differential activation, particularly the lower potency towards the pro-apoptotic PKCδ, has been suggested as a potential reason for the observed differences in their ultimate biological effects, such as the lack of antileukemic properties in this compound which are present in mezerein. thieme-connect.comresearchgate.netup.pt

The interaction of this compound and its derivatives extends to the Rho-associated, coiled-coil containing protein kinase (ROCK) family. ontosight.ai Synthetic derivatives of this compound have been identified as ROCK inhibitors, indicating that the daphnane (B1241135) scaffold can be modified to target these enzymes, which are crucial in regulating cellular processes like cytoskeleton organization and cell migration. ontosight.ai

Table 1: Comparative PKC Isoform Activation by this compound and Mezerein in a Yeast Phenotypic Assay Data sourced from studies on yeast expressing mammalian PKC isoforms.

CompoundPKC IsoformIC₅₀ (nM)Relative Potency
This compound PKCα536 ± 183More potent than Mezerein
PKCβI902 ± 129As potent as Mezerein
PKCδ3370 ± 492Less potent than Mezerein
PKCζNo inhibitionInactive
Mezerein PKCα1190 ± 237-
PKCβI908 ± 46-
PKCδ141 ± 25-
PKCζNo inhibitionInactive
IC₅₀ values represent the concentration required to inhibit 50% of yeast growth, which is proportional to PKC activation. thieme-connect.comthieme-connect.comresearchgate.net

The biological activity of this compound and related daphnane diterpenoids is linked to the modulation of several critical signal transduction pathways. While direct studies on this compound for every pathway are limited, research on its structural analogues provides significant insight. Daphnane diterpenoids have been shown to induce cell-cycle arrest. researchgate.net For instance, certain derivatives cause arrest in the G0/G1 and G2/M phases in A549 human lung cancer cells. researchgate.netmdpi.com This is associated with the upregulation of cyclin-dependent kinase inhibitors like p21 and p53, and the downregulation of key cell-cycle regulators such as c-Myc and cyclin complexes. researchgate.netmdpi.com One daphnane diterpenoid was found to induce G₀/G₁ cell cycle arrest in SW620 human colon cancer cells, which subsequently leads to apoptosis. nih.gov

Apoptosis, or programmed cell death, is a common outcome of treatment with this class of compounds. The induction of apoptosis is often linked to the modulation of the Bax/Bcl-2 ratio and the activation of caspases. nih.gov

Signaling pathways frequently implicated in cancer are also targets. Studies on yuanhuadine, a related daphnane diterpene, have shown suppression of the Akt/mTOR and EGFR signaling pathways. nih.govnih.gov Furthermore, daphnane diterpenoids have been reported to suppress the activation of Akt, STAT3, and Src in human lung cancer cells. researchgate.net Specifically in colon cancer cells, a daphnane diterpenoid was shown to significantly inhibit the PI3K/Akt/mTOR signaling pathway. nih.gov The MAPK pathway is another target; the related compound daphnetin (B354214) has been studied for its effects on this pathway in A549 cells. researchgate.net

This compound exerts a significant and direct influence on mitochondrial function. thieme-connect.com It acts as a classical uncoupler of oxidative phosphorylation in isolated rat liver mitochondria. thieme-connect.comnih.gov At micromolar concentrations, it increases state 4 respiration (resting state) while decreasing both state 3 (active phosphorylation) and FCCP-uncoupled respiration, which indicates a disruption in the coupling between the respiratory chain and ATP synthesis. thieme-connect.comnih.gov

This uncoupling activity is accompanied by a strong, concentration-dependent depression of the mitochondrial transmembrane potential. thieme-connect.comnih.gov this compound demonstrates protonophoric activity, meaning it can transport protons across the inner mitochondrial membrane, which was evidenced by its ability to induce mitochondrial swelling in a hyposmotic potassium acetate (B1210297) medium. thieme-connect.comnih.gov This increased proton leak across the inner membrane is a key feature of its mitochondrial toxicity. researchgate.net

Furthermore, this compound induces the opening of the mitochondrial permeability transition pore (MPTP), a non-specific channel in the inner mitochondrial membrane. thieme-connect.comresearchgate.netresearchgate.netthieme-connect.de In experiments with Ca²⁺-loaded mitochondria, this compound prompted non-specific membrane permeabilization. nih.govresearchgate.net This effect was preventable by cyclosporine A (an MPTP inhibitor) and was significantly inhibited by antioxidants, suggesting the involvement of reactive oxygen species (ROS) generated by the mitochondria in this process. nih.govresearchgate.net In isolated hepatocytes, this compound's impact on mitochondria leads to a decrease in intracellular ATP levels. nih.govresearchgate.net

Table 2: Summary of this compound's Effects on Mitochondrial Function

Mitochondrial ParameterObserved Effect of this compoundReference
Oxidative Phosphorylation Acts as a classical uncoupler thieme-connect.comnih.gov
State 4 Respiration Increased thieme-connect.comnih.gov
State 3 Respiration Decreased thieme-connect.comnih.gov
Transmembrane Potential Strongly depressed thieme-connect.comnih.gov
Inner Membrane Proton Leak Increased; demonstrates protonophoric activity thieme-connect.comresearchgate.net
Permeability Transition Pore (MPTP) Induces opening and non-specific permeabilization thieme-connect.comresearchgate.netresearchgate.net
Intracellular ATP (in hepatocytes) Decreased nih.govresearchgate.net

Modulation of Signal Transduction Pathways (e.g., cell cycle, apoptosis, MAPK, Akt/mTOR, EGFR)

Molecular Mechanisms of Action in Model Systems

The molecular mechanisms of this compound have been extensively studied in various eukaryotic cell models, particularly yeast and cancer cell lines. Prokaryotic models are less commonly cited in the context of this compound's specific mechanisms.

Yeast (Saccharomyces cerevisiae) has served as a powerful in vivo tool to dissect this compound's interaction with Protein Kinase C. thieme-connect.com By expressing individual mammalian PKC isoforms (α, βI, δ, and ζ) in yeast, researchers have been able to quantify the activation potential and selectivity of this compound. thieme-connect.comthieme-connect.comresearchgate.net Growth inhibition of the yeast directly correlates with the degree of PKC activation, providing a clear phenotypic assay. thieme-connect.com These studies confirmed that this compound is a potent PKC activator with a distinct selectivity profile compared to its analogue mezerein, a finding that helps explain their different biological activities. thieme-connect.comup.pt

A wide array of human cancer cell lines has been used to investigate the antiproliferative and cytotoxic effects of this compound and related compounds. These include lung (A549), breast (MDA-MB-435, SK-Br-3), leukemia (K562, U937), colon (SW620, RKO), and melanoma (K1735-M2) cell lines. researchgate.netmdpi.comresearchgate.netsums.ac.ir Studies in these cell lines have demonstrated that daphnane diterpenoids can induce cell cycle arrest and apoptosis. researchgate.netmdpi.comnih.gov For example, in A549 lung cancer cells, daphnane diterpenoids were shown to suppress critical signaling pathways involving Akt, STAT3, and Src. researchgate.net In colon cancer cell lines, a daphnane diterpenoid inhibited the PI3K/Akt/mTOR pathway, leading to apoptosis. nih.gov

The biological activities of this compound have been examined in non-human vertebrate models, primarily using isolated tissues and cells. Studies on isolated rat liver mitochondria and freshly isolated rat hepatocytes have been instrumental in elucidating the compound's profound effects on mitochondrial bioenergetics. nih.govresearchgate.net These ex vivo models demonstrated that this compound uncouples oxidative phosphorylation, collapses the mitochondrial membrane potential, and induces the permeability transition pore, leading to hepatocyte injury. thieme-connect.comnih.govresearchgate.net

While extensive in vivo studies focusing solely on this compound are not widely detailed in the provided context, research on its close analogue, mezerein, showed significant inhibitory activity against P-388 and L-1210 leukemia cell lines in mouse models. mdpi.com The related compound daphnetin has been studied in a xenograft mouse model of ovarian cancer and using the chicken chorioallantoic membrane (an invertebrate model system) to assess anti-angiogenic effects. nih.gov These investigations in related compounds highlight the therapeutic potential of the daphnane scaffold in vertebrate systems.

Gene Expression and Proteomic Profiling in Response to this compound

The comprehensive analysis of changes in gene and protein expression provides a global view of a cell's response to a specific compound. While detailed, large-scale gene expression or proteomic profiling studies focusing exclusively on this compound are not extensively documented in current literature, research on related daphnane diterpenes provides insight into the potential molecular pathways modulated by this class of compounds.

Studies on compounds structurally related to this compound, such as genkwadaphnin (B1200609) and yuanhuacine (B1233473), have identified significant alterations in the expression of genes that are critical for cell cycle control and survival. For instance, genkwadaphnin has been shown to enhance the expression of the p21 gene and suppress c-Myc expression in human colon cancer cells. mdpi.com Similarly, yuanhuacine can upregulate p21 and p53 expression while downregulating the c-Myc and cyclin B1/CDC2 complex. mdpi.com These findings suggest that daphnane diterpenes, likely including this compound, exert their biological effects by triggering significant reprogramming of the cell's transcriptional and proteomic landscape. A key immunomodulatory effect observed for this compound is its ability to selectively interfere with the expression of the cell-surface co-receptors CXCR4 and CCR5, which are crucial for HIV-1 entry. mdpi.com

Further research employing techniques like RNA-sequencing and mass spectrometry-based proteomics is necessary to fully delineate the specific genes and proteins that are differentially expressed in response to this compound exposure. Such studies would illuminate the precise molecular networks that govern its cytotoxic, immunomodulatory, and anti-inflammatory activities.

Table 1: Gene & Protein Expression Changes by Daphnane Diterpenes

CompoundCell LineKey Upregulated Genes/ProteinsKey Downregulated Genes/ProteinsBiological Outcome
Genkwadaphnin SW620 (Colon Cancer)p21c-MycCell Cycle Arrest
Yuanhuacine A549 (Lung Cancer)p21, p53c-Myc, Cyclin B1/CDC2 complexCell Cycle Arrest
This compound Not Specified-CXCR4, CCR5Anti-HIV Activity

Specific Biological Processes Modulated by this compound

This compound and related compounds are known to influence a range of fundamental biological processes, primarily manifesting as anti-proliferative and immunomodulatory effects. ontosight.aiacgpubs.org These activities stem from the compound's ability to interfere with cell cycle progression, trigger programmed cell death, and modulate inflammatory pathways.

Modulatory Effects on Cell Cycle Progression

The cell cycle is a tightly regulated process that governs cell proliferation, with specific checkpoints ensuring genomic integrity. Many anti-cancer agents function by disrupting this cycle, leading to a halt in proliferation. While direct studies on this compound's effect on the cell cycle are limited, evidence from other daphnane diterpenoids strongly indicates that this is a key mechanism of action for this compound class. mdpi.com

For example, daphgenkin A, another daphnane diterpenoid, inhibits the proliferation of SW620 colon cancer cells by inducing cell cycle arrest at the G₀/G₁ phase. mdpi.com Other related compounds have been found to arrest cells in the S or G₂/M phases. mdpi.com This cell cycle arrest is typically mediated by altering the expression of key regulatory proteins. These include cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins, as well as CDK inhibitors like p21 and p53. mdpi.compressbooks.pub The modulation of these proteins prevents the cell from progressing through the checkpoints, effectively halting cell division. mdpi.compressbooks.pub

Table 2: Cell Cycle Modulation by Daphnane Diterpenoids

CompoundCell LineAffected Cell Cycle PhaseKey Molecular Targets
Daphgenkin A SW620 (Colon Cancer)G₀/G₁PI3K/Akt/mTOR pathway
Yuanhualine, Yuanhuadine A549 (Lung Cancer)G₀/G₁ and G₂/Mp21, p53, c-Myc, Cyclin B1/CDC2
Genkwadaphnin SW620 (Colon Cancer)Not Specifiedp21, c-Myc

Induction of Programmed Cell Death Pathways (e.g., apoptosis)

Apoptosis is a form of programmed cell death essential for removing damaged or unwanted cells. A primary mechanism of this compound's cytotoxicity is its ability to induce apoptosis, particularly through the intrinsic or mitochondrial pathway. ontosight.airesearchgate.net

Research demonstrates that this compound directly targets mitochondria, the cell's powerhouses. thieme-connect.deresearchgate.net Its effects on mitochondrial function are multifaceted:

Disruption of Mitochondrial Bioenergetics : this compound can act as a protonophore, increasing the permeability of the inner mitochondrial membrane to protons. This dissipates the proton gradient necessary for ATP synthesis, leading to a decrease in cellular ATP levels. researchgate.net

Inhibition of Respiratory Chain and ATP Synthase : The compound has been shown to inhibit both state 3 (active) respiration and the enzyme ATP synthase, further crippling the cell's energy production. researchgate.netresearchgate.net

Induction of Mitochondrial Permeability Transition (MPT) : this compound can trigger the opening of the mitochondrial permeability transition pore (MPTP), a non-specific channel in the mitochondrial membrane. thieme-connect.deresearchgate.net This event leads to mitochondrial swelling, loss of the mitochondrial membrane potential, and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. frontiersin.org

The release of cytochrome c initiates a caspase cascade. It activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the systematic dismantling of the cell and its death. researchgate.netfrontiersin.org

Immunomodulatory and Anti-inflammatory Mechanisms

This compound exhibits significant immunomodulatory and anti-inflammatory activities. ontosight.aiacgpubs.org These properties are attributed to its ability to modulate various signaling pathways and the expression of proteins involved in the immune response. mdpi.comscispace.com

One of the most specific immunomodulatory actions reported for this compound is its role in anti-HIV-1 activity. It selectively interferes with the expression of the cell-surface chemokine receptors CXCR4 and CCR5. mdpi.com These receptors act as co-receptors for the HIV-1 virus to enter host T-cells. By reducing their surface expression, this compound can inhibit viral entry.

The broader anti-inflammatory effects of this compound and related compounds are believed to involve the modulation of key inflammatory pathways. ontosight.aiwikipedia.org While the precise mechanisms for this compound are still under investigation, related coumarins and diterpenoids from Daphne species are known to inhibit pathways such as the TLR4/NF-κB pathway, which is central to the production of pro-inflammatory cytokines like TNF-α and various interleukins. wikipedia.orgfrontiersin.org

Table 3: Summary of this compound's Biological Activities and Mechanisms

Biological ProcessSpecific EffectKey Molecular Mechanism/Target
Cell Cycle Progression Arrest at various phases (inferred from related compounds)Modulation of p21, p53, c-Myc, cyclins (inferred)
Programmed Cell Death Induction of ApoptosisMitochondrial dysfunction, MPT induction, Caspase activation
Immunomodulation Anti-HIV-1 ActivityDownregulation of CXCR4 and CCR5 expression
Anti-inflammation Inhibition of inflammatory responses (inferred)Modulation of inflammatory pathways like NF-κB (inferred)

Structure Activity Relationship Sar Studies of Daphnetoxin

Computational Approaches in Daphnetoxin SAR

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and a target protein at the molecular level. pensoft.netnih.govmdpi.com These methods provide insights into the binding modes, affinities, and stability of the ligand-protein complex, which are essential for understanding the mechanism of action and for designing more potent and selective molecules. mdpi.comfrontiersin.org

This compound and its structurally similar counterpart, mezerein, are known activators of protein kinase C (PKC) isozymes. researchgate.netacemap.infowikipedia.org Molecular docking studies can elucidate how these daphnane (B1241135) diterpenes bind to the C1 domain of PKC. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. For instance, the presence and orientation of the orthoester group and various hydroxyl groups on the this compound skeleton are critical for its interaction with PKC. mdpi.comsemanticscholar.org

Detailed research findings from molecular modeling studies have highlighted the importance of specific structural features of daphnane diterpenoids for their biological activity. For example, the orthoester group at C9, C13, and C14 is often considered crucial for potent activity. mdpi.com Modifications at other positions, such as C12, can significantly impact the selectivity and potency towards different PKC isozymes. researchgate.netnih.gov

Table 1: Key Structural Features of this compound and Related Compounds for PKC Interaction

Compound/FeaturePositionRole in PKC Interaction (Hypothesized)Reference
This compound
Orthoester GroupC9, C13, C14Essential for binding and activation mdpi.com
Hydroxyl GroupsVariousForm hydrogen bonds with PKC residues mdpi.com
Mezerein
Ester SubstituentC12Contributes to higher potency and selectivity for PKCδ researchgate.net
General Daphnanes
1,2-double bondRing AInfluences overall conformation and activity mdpi.com
6,7-epoxy groupRing BImportant for maintaining the rigid structure mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgjocpr.commedcraveonline.com In the context of this compound, QSAR studies can be employed to predict the biological activity of new derivatives and to identify the key physicochemical and structural properties that govern their potency and selectivity. researchgate.net

The process of QSAR modeling involves several steps:

Data Set Selection: A series of this compound analogs with known biological activities (e.g., IC50 values for PKC activation) is compiled. mdpi.com

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure (e.g., steric, electronic, and hydrophobic properties), are calculated for each compound. jocpr.com

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. wikipedia.orgmdpi.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. medcraveonline.com

For this compound and its derivatives, QSAR models can help to quantify the influence of various structural modifications on their ability to activate PKC isozymes. For example, a QSAR study could reveal the optimal range for hydrophobicity or the specific electronic properties of substituents that lead to enhanced activity. The insights gained from QSAR models can guide the synthesis of new this compound analogs with potentially improved therapeutic profiles. researchgate.net While specific QSAR studies focused solely on this compound are not extensively detailed in the provided context, the principles of QSAR are widely applied in natural product chemistry to understand SAR. wikipedia.orgresearchgate.net

Table 2: Hypothetical QSAR Descriptors and Their Potential Influence on this compound's Activity

Descriptor TypeExample DescriptorPotential Influence on ActivityReference
Electronic Partial Atomic ChargesAffects hydrogen bonding and electrostatic interactions with the target. jocpr.com
Steric Molecular Volume, Surface AreaInfluences the fit within the binding pocket of the target protein. jocpr.com
Hydrophobic LogP (Partition Coefficient)Determines the compound's ability to cross cell membranes and interact with hydrophobic regions of the target. wikipedia.org
Topological Connectivity IndicesDescribes the branching and shape of the molecule, which can impact binding. jocpr.com

Ligand-Based and Structure-Based Drug Design Principles Applied to this compound

Both ligand-based and structure-based drug design strategies are integral to the development of new therapeutic agents inspired by the this compound scaffold. iaanalysis.comnih.gov

Ligand-Based Drug Design (LBDD): This approach is utilized when the three-dimensional structure of the biological target is unknown or not well-defined. iaanalysis.comgardp.org It relies on the knowledge of a set of molecules (ligands) that are known to interact with the target. gardp.orgresearchgate.net For this compound, LBDD methods would involve analyzing a series of active and inactive daphnane diterpenoids to build a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are critical for biological activity. researchgate.net This model can then be used to screen virtual libraries of compounds to identify new, structurally diverse molecules that fit the pharmacophore and are likely to possess similar biological activity. The principle that similar compounds often have similar properties is a cornerstone of this approach.

Structure-Based Drug Design (SBDD): In contrast, SBDD relies on the known three-dimensional structure of the target protein, in this case, PKC isozymes. iaanalysis.comnih.gov With the crystal structure of the PKC C1 domain available, researchers can use molecular docking (as described in 5.3.1) to virtually screen for compounds that can bind to the active site. SBDD allows for the rational design of novel this compound derivatives by modifying the scaffold to optimize interactions with specific residues in the binding pocket. For example, if a hydrophobic pocket is identified in the binding site, the this compound molecule could be modified to include a lipophilic group that occupies this pocket, potentially increasing binding affinity and potency. mdpi.com

The application of these design principles to this compound can lead to the development of new analogs with tailored biological activities. For instance, by understanding the SAR through these methods, it may be possible to design derivatives that retain the desired therapeutic effects while minimizing the toxic properties associated with the parent compound. ontosight.ai

Table 3: Comparison of Ligand-Based and Structure-Based Drug Design for this compound

Design ApproachPrimary RequirementMethodologyApplication to this compoundReference
Ligand-Based A set of active and inactive ligandsPharmacophore modeling, 3D-QSARDeveloping a model of essential features from known PKC activators to find new scaffolds. gardp.org
Structure-Based 3D structure of the target (PKC)Molecular docking, de novo designDesigning new derivatives that fit precisely into the PKC C1 domain binding site. iaanalysis.comnih.gov

Advanced Methodologies in Daphnetoxin Research

Omics Technologies for Comprehensive Daphnetoxin Studies

Omics technologies allow for the large-scale analysis of biological molecules, offering a holistic view of the interactions between this compound and biological systems. humanspecificresearch.orguninet.edu These high-throughput methods are crucial for understanding both the biosynthesis of the toxin and its effects on target organisms. nih.govresearchgate.net

Genomics, the study of an organism's complete set of DNA, and transcriptomics, the analysis of all RNA transcripts, are fundamental to understanding the production of this compound in plants of the Daphne genus. humanspecificresearch.orgmdpi.com

Genomics: By sequencing the genome of this compound-producing species, researchers can identify the genes that encode the enzymes responsible for the toxin's complex biosynthetic pathway. This genetic blueprint is the first step in understanding the regulatory networks that control toxin production.

Transcriptomics: This technology provides a dynamic snapshot of which genes are being actively expressed at a given time. mdpi.comnih.gov In the context of this compound research, transcriptome analysis of different plant tissues or plants at various developmental stages can reveal the specific genes involved in synthesizing secondary metabolites like this compound. nih.govnih.gov Comparing the transcriptomes of high- and low-producing plant varieties can help pinpoint key enzymatic and regulatory genes in the this compound biosynthetic pathway. frontiersin.org This approach has proven powerful for identifying genes related to the production of other complex plant compounds. nih.govfrontiersin.org

Table 1: Application of Genomics and Transcriptomics in this compound Research

Technology Definition Primary Goal in this compound Research
Genomics The study of the complete genetic material (DNA) of an organism. humanspecificresearch.org To identify the complete set of genes and regulatory elements involved in the this compound biosynthetic pathway within producer organisms like Daphne species.
Transcriptomics The study of the complete set of RNA transcripts produced by an organism under specific conditions. nih.gov To identify which genes are actively expressed for this compound synthesis in specific tissues or at specific times and to understand the regulation of the pathway. mdpi.comnih.gov

Proteomics and metabolomics are powerful tools for investigating the molecular and biochemical effects of this compound on cells or organisms. nih.govresearchgate.net

Proteomics: As the large-scale study of proteins, proteomics can identify changes in protein expression, post-translational modifications, and protein-protein interactions within a biological system upon exposure to this compound. humanspecificresearch.orgfrontiersin.org This can help identify the direct protein targets of the toxin and other proteins in downstream signaling pathways that are affected, offering a broad view of its mechanism of action. frontiersin.orgrevespcardiol.org

Metabolomics: This technique involves the comprehensive analysis of all metabolites within a biological sample. researchgate.net When target cells or organisms are treated with this compound, metabolomic profiling can reveal widespread changes in metabolic pathways. nih.gov For instance, alterations in energy metabolism, amino acid pathways, or lipid profiles can provide crucial clues about the toxin's functional impact at a cellular level. revespcardiol.orgnih.gov

Genomics and Transcriptomics in Producer Organisms

Biophysical Techniques for Molecular Interaction Analysis

To understand how this compound functions, it is essential to characterize its direct physical interactions with its molecular targets. Biophysical techniques provide quantitative data on these binding events. frontiersin.orgfidabio.ccfiveable.me

SPR and ITC are label-free techniques that provide real-time data on the thermodynamics and kinetics of molecular interactions. mdpi.comnih.govdepixus.com

Surface Plasmon Resonance (SPR): SPR is an optical technique that detects the binding of an analyte (e.g., this compound) to a ligand (e.g., a target protein) immobilized on a sensor chip. nih.govnih.gov The binding event causes a change in the refractive index at the sensor surface, which is measured in real-time. mdpi.comwikipedia.org This allows for the precise determination of association (k_a) and dissociation (k_d) rates, from which the equilibrium dissociation constant (K_D), a measure of binding affinity, can be calculated. wikipedia.org

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. malvernpanalytical.comnih.gov In an ITC experiment, a solution of the ligand (e.g., this compound) is titrated into a sample cell containing the target molecule. malvernpanalytical.comharvard.edu The resulting heat changes are measured to determine the binding affinity (K_A), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction. nih.govmalvernpanalytical.com This provides a complete thermodynamic profile of the binding event, revealing the driving forces behind the interaction. nih.govrsc.org

Table 2: Comparison of SPR and ITC for Interaction Analysis

Feature Surface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC)
Principle Measures change in refractive index upon binding to a sensor surface. mdpi.com Measures heat change upon binding in solution. malvernpanalytical.com
Key Parameters Association rate (k_a), Dissociation rate (k_d), Affinity (K_D). wikipedia.org Affinity (K_A), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n). nih.govmalvernpanalytical.com
Labeling Label-free (one molecule is immobilized). nih.gov Label-free (both molecules are in solution). nih.gov
Primary Use Determining binding kinetics and affinity. mdpi.com Determining binding thermodynamics and stoichiometry. frontiersin.org

To visualize the interaction between this compound and its target at an atomic level, structural biology techniques like NMR and X-ray crystallography are indispensable. fiveable.mewikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can determine the three-dimensional structure of protein-ligand complexes in solution, which closely mimics the physiological environment. mdpi.combiorxiv.org Techniques like chemical shift perturbation (CSP) can rapidly identify the binding site of a ligand like this compound on its protein target by monitoring changes in the NMR signals of the protein's atoms upon ligand binding. nih.gov Furthermore, Nuclear Overhauser Effect (NOE) data can provide distance constraints between the ligand and the protein to build a high-resolution model of the complex. nih.gov NMR is particularly powerful for studying dynamic interactions and proteins that are difficult to crystallize. biorxiv.organu.edu.au

X-ray Crystallography: This technique provides a high-resolution, static 3D picture of a molecule by analyzing the diffraction pattern of X-rays passed through a crystal of that molecule. wikipedia.orgmdpi.com To study a this compound-target complex, researchers first need to co-crystallize the toxin with its target protein. nih.govnih.gov The resulting electron density map reveals the precise atomic coordinates of the complex, showing the exact orientation of this compound in the binding pocket and detailing all the non-covalent interactions (like hydrogen bonds and hydrophobic contacts) that stabilize the binding. wikipedia.orgmdpi.comsygnaturediscovery.com This structural information is invaluable for understanding the basis of binding specificity. nih.govrsc.org

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)

Advanced Imaging Techniques in this compound Research

Advanced imaging techniques are critical for visualizing the subcellular localization of this compound and its effects on cellular morphology and processes in real-time. researchgate.netnih.govconsensus.app

Fluorescence Microscopy: Techniques such as confocal microscopy and fluorescence correlation spectroscopy (FCS) can be used to study this compound's behavior in living cells. By labeling this compound with a fluorescent tag, researchers can track its uptake, distribution within different cellular compartments, and its co-localization with specific target proteins. FCS can further provide information on the mobility and concentration of the labeled toxin, offering insights into its binding interactions within a native cellular context. nih.gov

Electron Microscopy (EM): For higher resolution imaging, EM can reveal ultrastructural changes in cells and organelles caused by this compound. This can provide evidence of the toxin's impact on cellular architecture, such as effects on the mitochondria, endoplasmic reticulum, or cell membranes.

Magnetic Resonance Imaging (MRI): While typically used at the whole-organism level, advanced MRI techniques have applications in observing the physiological and metabolic consequences of toxicity within tissues. researchgate.netresearchgate.net For instance, magnetic resonance spectroscopy (MRS), a related technique, can be used to non-invasively monitor metabolic changes in specific tissues exposed to a toxin.

Live-Cell Imaging and High-Content Screening

Live-cell imaging has become an indispensable tool in this compound research, allowing for the real-time observation of cellular processes. axionbiosystems.com This method captures the dynamic and often transient effects of this compound on cell structure, organization, and behavior, which can be missed by traditional endpoint assays. axionbiosystems.com By observing living cells, researchers can gain a deeper understanding of time-dependent cellular events influenced by the compound. axionbiosystems.com

High-content screening (HCS), or high-content analysis (HCA), complements live-cell imaging by enabling the simultaneous measurement of multiple cellular parameters in a high-throughput manner. wikipedia.orgnih.gov This automated microscopy and image analysis technique is used to identify substances that alter a cell's phenotype in a specific way. wikipedia.org In the context of this compound research, HCS can be employed to screen for a wide range of cellular changes, including morphological alterations and the production of specific proteins. wikipedia.orgnih.gov The combination of HCS with complex biological systems provides robust, information-rich data on cellular responses to potential drug candidates. alitheagenomics.com

Key applications of these methodologies in this compound research include:

Studying Cellular Dynamics: Tracking the real-time effects of this compound on cell health, proliferation, migration, and morphology. axionbiosystems.com

Phenotypic Screening: Identifying and quantifying changes in cellular appearance and protein expression patterns induced by this compound. wikipedia.org

Toxicity Profiling: Assessing potential toxic effects at the single-cell level by measuring multiple parameters simultaneously. nih.gov

The integration of live-cell imaging and HCS offers a powerful approach to understanding the multifaceted interactions of this compound with living cells, moving beyond static measurements to capture the dynamics of cellular responses.

In Vivo Imaging in Animal Models (Non-human)

To understand the effects of this compound in a whole-organism context, researchers utilize non-invasive in vivo imaging techniques in small animal models. nih.gov These methods are crucial for bridging the gap between in vitro findings and their potential clinical applications. nih.gov Rodents, such as mice and rats, are frequently used due to their physiological similarities to humans and their high reproduction rates, which facilitate statistical analysis. researchgate.net

Various imaging modalities are employed to visualize and quantify biological processes within living animals. These include:

Magnetic Resonance Imaging (MRI): Provides high-resolution anatomical and functional information. nih.gov

Computed Tomography (CT): Offers detailed cross-sectional images of the body. nih.gov

Positron Emission Tomography (PET): Allows for the non-invasive imaging of the temporal and spatial distribution of radiolabeled compounds. researchgate.net

Bioluminescence and Fluorescence Imaging: Used to monitor tumor growth, metastasis, and other biological processes. nih.gov

These techniques enable longitudinal studies, where multiple images can be obtained from the same animal over time, providing reliable data while reducing the number of animals required. nih.gov For instance, in angiogenesis research, animal models like the chick chorioallantoionic membrane and mouse models are instrumental. nih.gov Advanced systems can even integrate multiple modalities, such as Scanning Laser Ophthalmoscopy (SLO) and Optical Coherence Tomography (OCT), for comprehensive retinal imaging in small animals. frontiersin.org

Table 1: Comparison of In Vivo Imaging Modalities

Imaging Modality Principle Application in this compound Research
Magnetic Resonance Imaging (MRI) Uses magnetic fields and radio waves to create detailed images of organs and tissues. nih.gov Assessing structural and functional changes in tissues in response to this compound.
Computed Tomography (CT) Combines a series of X-ray images taken from different angles to create cross-sectional images. nih.gov Visualizing anatomical alterations induced by this compound.
Positron Emission Tomography (PET) Uses a radioactive tracer to show how tissues and organs are functioning. researchgate.net Tracking the biodistribution and target engagement of this compound derivatives.
Bioluminescence Imaging Detects light produced by a biochemical reaction within the animal. nih.gov Monitoring the effect of this compound on gene expression or cell viability in vivo.
Fluorescence Imaging Detects fluorescent proteins or dyes. nih.gov Visualizing this compound's impact on specific cell populations or pathways.

Gene Editing and Genetic Manipulation in this compound Research

The advent of precise gene-editing technologies has revolutionized the study of complex natural compounds like this compound. These tools allow for targeted genetic modifications to validate molecular targets and engineer biosynthetic pathways.

CRISPR-Cas9 for Target Validation and Biosynthetic Pathway Engineering

The CRISPR-Cas9 system has emerged as a powerful and versatile tool for gene editing, significantly impacting drug discovery and metabolic engineering. nih.govfrontiersin.org Its simplicity and efficiency in creating targeted gene knockouts, knock-ins, or modifications have streamlined the process of validating potential drug targets. nih.govoncodesign-services.com

Target Validation:

In the context of this compound research, CRISPR-Cas9 can be used to systematically disrupt or modify genes in cell lines to determine their role in the cellular response to the compound. oncodesign-services.com By knocking out a potential target gene, researchers can assess whether the cellular phenotype observed upon this compound treatment is altered, thereby validating the functional relationship between the target and the compound's activity. oncodesign-services.combiocompare.com This approach increases confidence in the identified targets before they proceed to further stages of drug development. biocompare.com The precision of CRISPR-Cas9 allows for the creation of more biologically relevant disease models, including in induced pluripotent stem cells (iPSCs) and primary cells, for more accurate assessment. biocompare.com

Biosynthetic Pathway Engineering:

This compound is a product of a complex secondary metabolic pathway in plants. CRISPR-Cas9 technology offers a means to investigate and manipulate this pathway to potentially enhance the production of this compound or related compounds. frontiersin.org By precisely editing the genes encoding key enzymes or transcription factors involved in the biosynthetic pathway, researchers can study the function of these genes and potentially increase the yield or alter the profile of the active ingredients. frontiersin.orgfrontiersin.org This can involve knocking out competing pathways, or modifying regulatory elements to upregulate the expression of pathway genes. nih.govnih.gov

Table 2: Applications of CRISPR-Cas9 in this compound Research

Application Description Research Goal
Target Validation Systematically knocking out or modifying genes suspected to be molecular targets of this compound. oncodesign-services.comnih.gov To confirm the specific proteins or pathways through which this compound exerts its biological effects. biocompare.com
Biosynthetic Pathway Elucidation Disrupting genes encoding enzymes in the proposed biosynthetic pathway to observe changes in metabolite production. frontiersin.org To identify and confirm the function of genes involved in this compound biosynthesis.
Pathway Optimization Modifying regulatory elements or key enzyme genes to enhance the metabolic flux towards this compound. frontiersin.orgd-nb.info To increase the yield of this compound in the host plant or a heterologous system.
Off-Target Effect Analysis Utilizing sequencing methods to ensure the specificity of CRISPR/Cas9 edits and avoid unintended mutations. cd-genomics.com To guarantee the reliability of experimental outcomes and the safety of potential therapeutic applications. cd-genomics.com

RNA Interference (RNAi) for Functional Studies

In this compound research, RNAi serves as a valuable tool for functional genomics, complementing CRISPR-based approaches. frontiersin.org It can be used to:

Validate Gene Function: By silencing specific genes, researchers can investigate their involvement in the cellular response to this compound. This is particularly useful for studying genes related to stress resistance or specific metabolic pathways. nih.gov

Analyze Biological Pathways: RNAi can help to dissect the roles of individual components within complex signaling or metabolic pathways affected by this compound. thermofisher.com

Phenotype Analysis: The technique allows for the analysis of phenotypes resulting from the knockdown of specific proteins, providing insights into their function. thermofisher.com

Ecological and Evolutionary Significance of Daphnetoxin

Role of Daphnetoxin in Plant-Herbivore Interactions

The production of toxic secondary metabolites is a primary defense strategy for plants against herbivores. This compound is a key player in the chemical defense arsenal (B13267) of Daphne species.

Defensive Mechanisms Against Insect Herbivory

This compound and its analogs, such as mezerein, are known for their toxicity, which extends to insects. cdnsciencepub.commdpi.com These compounds act as potent feeding deterrents. The presence of these toxins in the leaves, bark, and berries of Daphne plants makes them unpalatable to many insect herbivores. cdnsciencepub.com Ingestion of this compound can be lethal to insects, thus providing a direct defensive mechanism.

Research has also identified other compounds in Daphne species that contribute to insect defense. For instance, a complex analogue of this compound, named odoracin, isolated from the roots of Daphne odora, has shown nematicidal activity against the nematode Aphelenchoides besseyi at low concentrations. usda.gov This suggests a broad spectrum of activity against various herbivores, not just insects. The defensive properties of Daphne species are not solely reliant on this compound but on a complex mixture of toxic compounds that can have synergistic effects. cdnsciencepub.commdpi.com

Allelopathic Effects on Plant Competitors

Allelopathy refers to the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. nih.gov Species of the Daphne genus are known to exhibit allelopathic properties, releasing toxic chemicals that can suppress and inhibit the germination and growth of competing native vegetation. cdnsciencepub.comssisc.ca This chemical interference gives Daphne species a competitive advantage, allowing them to form dense, monotypic stands. cdnsciencepub.com

Studies have demonstrated the phytotoxic effects of various Daphne species. For example, aqueous extracts from the leaves, stems, and roots of Daphne gnidium have been shown to inhibit the seedling growth of both crops and weeds. zenodo.org The degree of inhibition is dependent on the concentration of the extract and the specific plant part used, with roots and leaves often showing the highest toxicity. zenodo.org Similarly, leaf extracts of Daphne mucronata have demonstrated allelopathic effects, which are attributed to their high phenolic content. tandfonline.com Research on Daphne mezereum has also indicated that its aqueous extracts can reduce the germination of certain plant species. researchgate.net This allelopathic capability is a significant factor in the invasive potential of some Daphne species. cdnsciencepub.com

Plant SpeciesEffect on CompetitorsReference
Daphne laureolaReleases toxic chemicals that inhibit the germination of other plants. ssisc.ca
Daphne gnidiumAqueous extracts inhibit seedling growth of crops and weeds. zenodo.org
Daphne mucronataLeaf hydroalcoholic extract decreased germination of Amaranthus retroflexus and Lepidium sativum. tandfonline.com
Daphne mezereumAqueous extract reduces germination of Astragalus podolobus. researchgate.net

This compound in Plant-Pathogen Interactions

In addition to defending against herbivores, the chemical compounds produced by Daphne species, including this compound and related molecules, play a role in protecting the plant from pathogenic microorganisms.

Antifungal and Antibacterial Properties in Plant Defense

The genus Daphne is a source of a wide array of secondary metabolites, including coumarins, flavonoids, lignans, and terpenes, many of which possess antimicrobial properties. nih.govresearchgate.net Extracts from various Daphne species have demonstrated significant antibacterial and antifungal activity. nih.gov For instance, methanol (B129727) extracts from the leaves and twigs of Daphne cneorum exhibited good antimicrobial activity. tandfonline.com Similarly, extracts from Daphne alpina have shown antimicrobial effects, with chloroform (B151607) extracts being particularly effective against several bacterial strains. bioline.org.br

While this compound itself has been noted for its toxicity, which can contribute to suppressing pathogen growth, other compounds in Daphne are more directly implicated in antimicrobial defense. frontiersin.org For example, daphnetin (B354214), a coumarin (B35378) found in several Daphne species, has been identified as a key contributor to the antimicrobial activity of plant extracts. ceon.rsnih.gov Studies on Daphne gnidium revealed that its stem extracts exhibited antibacterial activity, attributed to the presence of both coumarins and flavonoids. nih.gov The essential oils of Daphne oleoides have also shown strong antibacterial activity. tandfonline.com

Daphne SpeciesActive Compounds/ExtractsAntimicrobial ActivityReference
Daphne gnidiumMethanol extract (stems)Antibacterial against Bacillus lentus and Escherichia coli. nih.gov
Daphne oleoidesEssential oilsStrong antibacterial activity against various strains, including Bacillus cereus and Staphylococcus aureus. tandfonline.com
Daphne alpinaChloroform and methanol extractsAntimicrobial activity against bacteria such as Bacillus subtilis and Klebsiella pneumoniae. bioline.org.br
Daphne mucronataAlcoholic extract (leaves)High antimicrobial potential, particularly against Streptococcus mutans. nih.gov
Daphne blagayanaMethanol and chloroform extractsStrongest activity against Klebsiella pneumoniae, Staphylococcus aureus, and Proteus mirabilis. ceon.rs

Systemic Acquired Resistance (SAR) Modulation

Systemic Acquired Resistance (SAR) is a "whole-plant" resistance response that occurs following an initial localized exposure to a pathogen. It is a form of induced immunity. While direct evidence for this compound's specific role in modulating SAR in Daphne plants is not extensively detailed in the available research, the general principles of plant immunity suggest a potential role for such bioactive compounds. Plant hormones and other signaling molecules are central to the regulation of immune responses. researchgate.net Pathogens can manipulate these signaling pathways to suppress host immunity. frontiersin.org Conversely, plants can activate their immune systems, including SAR, to counter these attacks. frontiersin.org It is plausible that potent compounds like this compound could be involved in these complex signaling networks, potentially acting as signaling molecules or influencing the production of other defense-related compounds. However, more specific research is needed to elucidate the precise role of this compound in SAR modulation within Daphne species.

Evolutionary Adaptations and Biosynthetic Diversification

The structural complexity and diversity of daphnane (B1241135) diterpenoids, the class of compounds to which this compound belongs, are a testament to the evolutionary pressures that have shaped the chemical defenses of the Thymelaeaceae and Euphorbiaceae families. mdpi.com

The biosynthesis of daphnane diterpenoids is thought to originate from casbene (B1241624), which is derived from geranylgeranyl diphosphate (B83284) (GGPP). nih.gov Through a series of cyclization and rearrangement reactions, the basic daphnane skeleton is formed. nih.gov This core structure is then subject to various modifications, such as oxygenation and esterification, leading to a wide array of structurally diverse compounds. mdpi.comnih.gov This diversification allows plants to produce a range of toxins with potentially different targets and potencies, providing a broader and more robust defense against a variety of herbivores and pathogens.

The evolution of these biosynthetic pathways has resulted in the production of not only daphnane-type diterpenoids but also related tigliane (B1223011) and rhamnofolane types, all sharing a common 5/7/6-trans-fused ring system but differing in substitutions, which accounts for their disparate biological activities. acs.orgnih.gov The presence of nearly 200 identified daphnane-type diterpenoids highlights the significant evolutionary investment in this class of chemical defenses. mdpi.com The continued discovery of new variations on the daphnane skeleton underscores the ongoing evolutionary "arms race" between plants and their antagonists. mdpi.com

Co-evolutionary Dynamics with Herbivores and Pathogens

The relationship between plants and the organisms that feed on them is a classic example of co-evolution, often described as an "evolutionary arms race." nih.gov In this dynamic, plants evolve chemical defenses to deter herbivores, while herbivores, in turn, evolve mechanisms to overcome these defenses. nih.govnih.gov this compound is a prime example of a chemical weapon in the arsenal of plants from the Thymelaeaceae and Euphorbiaceae families. nih.govmdpi.com

All parts of Daphne plants contain poisonous compounds, including this compound and the related daphnane diterpenoid, mezerein, which are highly toxic to mammals and other herbivores. cdnsciencepub.comwikipedia.org This potent toxicity serves as a powerful deterrent, reducing the likelihood of the plant being eaten. The evolution of such toxic secondary metabolites is a direct response to the selective pressure exerted by herbivory. nih.govebsco.com Plants that produce these compounds are more likely to survive and reproduce, passing on the genetic traits for toxin production to their offspring.

However, the evolutionary race does not end there. Some herbivores may develop resistance to these toxins. nih.gov While specific instances of herbivore adaptation to this compound are not extensively documented in the provided search results, the general principle of co-evolution suggests that specialist herbivores may evolve detoxification mechanisms or other means of tolerating the toxin. This, in turn, would drive the plant to produce even more potent or a wider variety of toxins, leading to a continuous cycle of adaptation and counter-adaptation.

Interestingly, some plant secondary metabolites can offer broad-spectrum defense against both herbivores and pathogens. ebsco.com While the primary role of this compound is often cited as a defense against herbivores, its cytotoxic properties suggest it may also play a role in inhibiting the growth of pathogenic microorganisms. This "generalized defense" can lead to diffuse co-evolution, where the plant's chemical profile is shaped by interactions with a wide range of antagonists.

Diversification of this compound Analogues in Nature

The intense and ongoing co-evolutionary pressure from herbivores and pathogens is a major driving force behind the remarkable chemical diversity observed in plant secondary metabolites. nih.gov The daphnane diterpenoids, the chemical class to which this compound belongs, are a testament to this evolutionary innovation. To date, nearly 200 different daphnane-type diterpenoids have been isolated and identified from plants, primarily within the Thymelaeaceae and Euphorbiaceae families. nih.govmdpi.com This structural diversity is a key strategy for plants to stay ahead in the evolutionary arms race.

This diversification manifests in various ways, leading to a wide array of this compound analogues. The core daphnane skeleton, a 5/7/6-tricyclic ring system, can be modified with various functional groups at different positions, leading to compounds with potentially different levels of toxicity and biological activity. nih.govmdpi.com This chemical variability can be a significant advantage for the plant; if a herbivore evolves resistance to one specific compound, other analogues may still be effective.

The diversification of daphnane diterpenoids is not just about minor tweaks to a single molecule. Nature has produced distinct subclasses of these compounds, each with unique structural features. nih.govmdpi.com This includes compounds like resiniferonoids and genkwanines, which differ in the oxygen-containing functions and substitution patterns of the core rings. nih.gov Furthermore, research indicates that this diversity doesn't always arise from the evolution of entirely new biosynthetic pathways but from novel combinations of common chemical building blocks, likely driven by changes in gene regulation. stanford.edu

The table below provides a glimpse into the structural diversity of daphnane diterpenoids found in nature, highlighting some of the key analogues and the plant species in which they are found.

Compound Name Plant Source (Genus) Key Structural Feature/Class
This compoundDaphneArchetypal daphnane diterpenoid
MezereinDaphneDaphnane diterpenoid ester
Resiniferatoxin (B1680534)EuphorbiaResiniferonoid subclass
YuanhuapinDaphneDaphnane diterpenoid orthoester
Genkwanine ADaphneGenkwanine subclass
Wikstroelide AWikstroemiaMacrocyclic daphnane orthoester

This remarkable diversification of this compound analogues underscores the power of co-evolutionary dynamics to generate novel chemical structures. The constant pressure from herbivores and pathogens has led to a rich and varied arsenal of chemical defenses, with this compound and its relatives standing out as a potent and evolutionarily significant class of natural products.

Emerging Research Frontiers and Perspectives in Daphnetoxin Studies

Integration of Artificial Intelligence and Machine Learning in Daphnetoxin Discovery and Optimization

In the context of this compound research, AI and ML can be applied in several key areas:

Virtual Screening and Target Identification: AI algorithms can screen large compound libraries to identify molecules with a high affinity for specific biological targets. mdpi.com For instance, a study investigating new treatments for Alzheimer's disease used ligand-based and structure-based methods, including machine learning models like Support Vector Machines (SVM) and Bayesian Networks, to screen traditional Chinese medicine compounds. nih.gov This research identified this compound as having a higher affinity for the target protein FKBP52 than the known drug Tacrolimus, suggesting its potential as a starting point for a new class of Alzheimer's drugs. nih.gov

Predictive Modeling: ML models can be trained on existing data to predict the structure-activity relationships (SAR) of this compound derivatives. researchgate.net By analyzing how small structural modifications affect biological activity, these models can guide the synthesis of novel analogs with improved therapeutic properties. ontosight.ainih.gov This is crucial for this compound, as its natural form is not optimized for human use and analogs are needed to create potentially superior therapeutic agents. nih.gov

Lead Optimization: ML is used for process and performance optimization across various fields. auburn.edugithub.com In drug development, once a lead compound like this compound is identified, ML algorithms can help optimize its properties by suggesting modifications to improve efficacy, reduce off-target effects, and enhance pharmacokinetic profiles. mdpi.com This data-driven optimization can significantly reduce the time and cost associated with traditional trial-and-error approaches. nih.govstanford.edu

AI/ML ApplicationRelevance to this compound Research
Virtual Screening Identifies potential biological targets for this compound and its analogs from vast databases. mdpi.com
Predictive Toxicology Forecasts the potential toxicity of novel this compound derivatives using models like DeepTox. nih.gov
Structure-Activity Relationship (SAR) Prediction Uses algorithms to understand how chemical structure relates to biological function, guiding the design of more potent and selective analogs. researchgate.net
De Novo Drug Design Generates entirely new molecular structures based on the this compound scaffold, optimized for specific therapeutic targets.
Ligand-Based Discovery Screens for compounds with similar properties to this compound to identify new leads, as demonstrated in Alzheimer's disease research targeting FKBP52. nih.gov

Novel Biological Activities and Unexplored Therapeutic Potentials (based on mechanistic understanding, excluding human clinical trials)

This compound and its related daphnane (B1241135) diterpenoids exhibit a remarkably broad spectrum of biological activities, making them exceptional leads for treating a variety of diseases. stanford.edumdpi.com While initially known for its toxicity and role as a protein kinase C (PKC) activator, ongoing research continues to uncover new and more nuanced therapeutic possibilities. researchgate.netmdpi.com

Recent studies have highlighted several promising areas:

Antiviral Activity: A dichloromethane (B109758) extract from Daphne gnidium showed potent antiretroviral activity. acs.org Through HPLC-based activity profiling, this effect was traced to this compound and three other related daphnane derivatives. acs.org These compounds were found to be active against multidrug-resistant HIV strains, and mechanistic studies suggest they interfere with viral entry by affecting the expression of HIV co-receptors. acs.org

Neurodegenerative Diseases: this compound has emerged as a potential therapeutic agent for Alzheimer's disease. A computational study revealed that this compound has a higher binding affinity for the FKBP52 protein—a target implicated in reducing the accumulation of tau proteins—than the immunosuppressant drug Tacrolimus. nih.gov Molecular dynamics simulations suggested that the this compound-FKBP52 complex is stable, marking it as a promising starting point for developing non-amyloid-centric Alzheimer's therapies. nih.gov

Anticancer Potential: The anticancer properties of daphnane diterpenoids are a major focus of research. semanticscholar.orgmdpi.com this compound's activity is often linked to its role as a PKC activator. researchgate.netmdpi.com Different PKC isoforms are involved in various cellular processes, including cell cycle regulation and apoptosis. wikipedia.org The selectivity of this compound for specific PKC isoforms differs from that of the related compound mezerein, which may explain why mezerein shows antileukemic properties while this compound does not. researchgate.netwikipedia.org This differential activation underscores the potential to design this compound analogs with tailored anticancer activities against specific cancer types, such as lung cancer. semanticscholar.orgnih.gov

Anti-inflammatory and Other Activities: Diterpenoids from the Daphne genus have demonstrated a wide array of biological effects, including anti-inflammatory, neurotrophic, and cholesterol-lowering activities. semanticscholar.orgmdpi.com The ability of this compound and its analogs to modulate PKC and other signaling pathways is central to these effects. researchgate.netmdpi.com

Biological ActivityMechanistic InsightPotential Therapeutic Application
Anti-HIV Interference with viral entry via modulation of co-receptor expression (CCR5/CXCR4). acs.orgTreatment of multidrug-resistant HIV infections. acs.org
Anticancer Activation of specific Protein Kinase C (PKC) isoforms, leading to cell cycle arrest and apoptosis. semanticscholar.orgresearchgate.netmdpi.comLeads for various cancers, including lung cancer. semanticscholar.orgnih.gov
Neuroprotection High-affinity binding to FKBP52, a protein involved in reducing tau protein pathology. nih.govTreatment of neurodegenerative diseases like Alzheimer's. nih.gov
Anti-inflammatory Modulation of inflammatory signaling pathways. mdpi.commdpi.comTreatment of inflammatory conditions. mdpi.com

Green Chemistry Approaches in this compound Synthesis and Production

The synthesis of complex natural products like this compound is a significant challenge, often requiring multi-step processes that generate substantial waste. nih.gov Green chemistry, a framework of 12 principles aimed at making chemical processes more sustainable, offers a pathway to address these issues. acs.orgjetir.org The goal is to invent novel reactions that maximize the desired product while minimizing by-products and using environmentally benign solvents. nih.gov

Applying green chemistry principles to this compound research involves several strategies:

Atom Economy and Waste Prevention: Traditional syntheses can have low atom economy, meaning a large proportion of the atoms from the reactants are not incorporated into the final product. acs.org Designing synthetic routes with higher atom economy is a core principle of green chemistry. acs.org Retrosynthesis software can help design shorter, more atom-economical routes, reducing step counts and material costs. synthiaonline.com

Use of Catalysis and Biocatalysis: Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can be recycled, reducing waste. acs.org Enzymes, in particular, are powerful tools in green synthesis. Their high specificity allows them to react at a single site on a complex molecule like this compound, often eliminating the need for protecting groups, which require additional reagents and generate waste. acs.org

Sustainable Production and Sourcing: this compound is naturally sourced from plants, but this can be inefficient and environmentally taxing. nih.gov Sustainable production methods, such as developing cell cultures or using engineered microorganisms to produce this compound or its precursors, represent a greener alternative. mdpi.com This approach aligns with the green chemistry goal of using renewable feedstocks and could provide a more reliable and environmentally friendly supply. icmagroup.org

Challenges and Opportunities in this compound Research

The path from a promising natural product to a clinical drug is fraught with challenges, but for this compound, the opportunities are equally significant.

Challenges:

Synthetic Complexity and Scarcity: this compound and related daphnane diterpene orthoesters (DDOs) are structurally complex and synthetically challenging to produce. stanford.edunih.gov To date, only a few DDOs have been successfully synthesized. nih.gov This difficulty, combined with the scarce and expensive supply from natural sources, has significantly hampered research. nih.gov

Toxicity: this compound is inherently toxic, which was the reason for its initial discovery. acs.org This presents a major hurdle in developing it as a therapeutic agent, requiring careful analog design to separate therapeutic effects from toxic ones. acs.org

Regulatory Hurdles: Developing new drugs, particularly from natural products, is subject to increasingly stringent regulatory requirements, demanding comprehensive safety and efficacy data, which adds significant time and cost to the development process. frontiersin.org

Lack of Understanding: The full range of biological activities and the precise mechanisms of action for this compound are still being explored. ontosight.aiontosight.ai A deeper mechanistic understanding is needed to validate targets and predict clinical outcomes.

Opportunities:

Broad Therapeutic Potential: this compound is an exceptional lead compound with potential applications in oncology, virology, and neurology. stanford.edunih.gov Its unique structure and potent activity make it a valuable scaffold for drug design.

Analog Development: Because the natural product is not optimized for human therapy, there is a major opportunity to design and synthesize novel analogs with improved potency, selectivity, and safety profiles. nih.gov A gateway synthesis strategy could provide access to a wide range of previously unexplored analogs. nih.gov

Advanced Technologies: The integration of AI, machine learning, and advanced screening platforms can overcome many of the traditional bottlenecks in natural product research. mdpi.comnih.gov These tools can accelerate the identification of targets, optimization of leads, and elucidation of mechanisms. researchgate.netaltex.org

Unexplored Chemical Space: With over 160 identified DDOs, this family of natural products represents a rich, yet relatively unexplored, source of therapeutic leads. stanford.edu

AspectChallengeOpportunity
Supply & Synthesis Scarcity from natural sources; high cost; extreme synthetic difficulty. nih.govDevelopment of a general "gateway" synthesis to access analogs; exploring biotechnological production methods. nih.gov
Biology & Pharmacology Inherent toxicity; incomplete understanding of mechanisms and targets. mdpi.comontosight.aiBroad spectrum of potent biological activities (anti-HIV, anticancer, neuroprotective); ability to design analogs with improved therapeutic indices. stanford.eduacs.org
Technology & Regulation Stringent and costly regulatory approval process. frontiersin.orgLeveraging AI/ML for faster optimization and prediction; modern analytical methods for deeper mechanistic insight. mdpi.comnih.govaltex.org

Future Directions in Mechanistic Elucidation and Target Validation

To fully realize the therapeutic potential of this compound, future research must focus on a deeper mechanistic understanding and rigorous validation of its molecular targets. While PKC is a known target, it is likely not the only one, and the full picture of its interactions remains incomplete. nih.govmdpi.com

Key future directions include:

Comprehensive Target Identification: Moving beyond known targets like PKC, systematic approaches are needed to identify the complete set of proteins that interact with this compound. Techniques like chemical proteomics, affinity chromatography, and target isolation using LC-tandem mass spectrometry can uncover novel binding partners. nih.gov The discovery of FKBP52 as a potential target in Alzheimer's disease is a prime example of looking beyond the obvious. nih.gov

Dissecting PKC Isoform Selectivity: this compound and its analogs activate different PKC isoforms with varying potencies. researchgate.net Future studies should precisely map the selectivity profile of this compound across all PKC isoforms. Understanding this differential activation is key to explaining its unique biological effects compared to related compounds like mezerein and to designing analogs with specific, desired activities. mdpi.com

Multi-Omics Approaches: To understand the global cellular response to this compound, integrated multi-omics studies (genomics, transcriptomics, proteomics, metabolomics) are essential. This systems-level view can reveal the downstream signaling pathways affected by this compound, providing a more holistic understanding of its mechanism of action and helping to identify biomarkers of response. mdpi.com

Advanced Computational Modeling: Molecular dynamics simulations and quantum mechanics can provide high-resolution insights into how this compound binds to its targets. As shown in the FKBP52 study, these computational tools can predict binding stability and identify key residues involved in the interaction, guiding the rational design of more potent and selective analogs. nih.gov

Validation in Advanced Models: Once putative targets and mechanisms are identified, they must be validated in relevant biological systems. This includes using genetically modified cell lines (e.g., CRISPR-Cas9 knockout) to confirm target engagement and testing lead compounds in advanced preclinical models that better recapitulate human disease.

By pursuing these research avenues, the scientific community can systematically unravel the complex biology of this compound, paving the way for the development of a new generation of therapeutics derived from this potent natural product.

Q & A

Q. Table 1: Solvent Systems for this compound Isolation

StepSolvent Ratio (Hexane:Ethyl Acetate)Purpose
19:1Fat removal
27:3Crude extract fractionation
31:1Target compound elution

How can researchers validate the structural identity of this compound using spectroscopic techniques?

Advanced Answer:
Combine multi-spectral analyses:

  • NMR : Assign 1H^1H- and 13C^{13}C-NMR signals using 2D techniques (COSY, HSQC, HMBC). Key markers: olefinic protons (δ 5.2–6.0 ppm) and ester carbonyl (δ ~170 ppm) .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 590.3 (HRMS) and fragmentation patterns (e.g., loss of acetyl groups) .
  • X-ray Crystallography : Resolve crystal structure if sufficient pure compound is isolated; compare with Cambridge Structural Database entries .

What experimental design considerations are critical for assessing this compound’s cytotoxicity across cell lines?

Methodological Answer:

  • Cell Line Selection : Use panels representing diverse tissues (e.g., HeLa, HepG2, MCF-7) to evaluate tissue-specific effects .
  • Dose-Response Curves : Test concentrations from 0.1–100 µM, incubating for 24–72 hours. Include positive controls (e.g., doxorubicin) .
  • Endpoint Assays : Combine MTT/WST-1 for viability and Annexin V/PI staining for apoptosis. Normalize to solvent controls (e.g., DMSO ≤0.1%) .

Note : Discrepancies in literature IC₅₀ values often arise from variations in assay protocols or cell passage numbers .

How should researchers address contradictions in this compound’s reported mechanisms of action (e.g., kinase inhibition vs. membrane disruption)?

Advanced Answer:

  • Multi-Target Profiling : Use kinase inhibition assays (e.g., ADP-Glo™) alongside membrane permeability assays (e.g., SYTOX Green) under identical conditions .
  • Time-Resolved Studies : Compare early (1–6 hr) vs. late (24–48 hr) effects to distinguish primary targets from downstream consequences .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for kinases (e.g., PKC isoforms) versus phospholipid bilayers .

What strategies improve reproducibility in this compound’s in vivo pharmacological studies?

Methodological Answer:

  • Animal Models : Standardize species/strain (e.g., BALB/c vs. C57BL/6 mice), age, and housing conditions .
  • Dosing Regimens : Administer via intraperitoneal injection with vehicle controls (e.g., PEG-400/saline). Monitor plasma levels via LC-MS/MS .
  • Endpoint Harmonization : Use CONSORT guidelines for tumor volume measurement or inflammatory biomarker quantification (e.g., TNF-α ELISA) .

How can researchers optimize this compound derivatization to enhance bioavailability while retaining activity?

Advanced Answer:

  • Prodrug Synthesis : Introduce hydrolyzable groups (e.g., acetyl or PEG) at hydroxyl positions. Assess stability in simulated gastric fluid (pH 1.2) .
  • Structure-Activity Relationship (SAR) : Test analogues (e.g., 8-O-methyl derivatives) in parallel with parent compound using in vitro cytotoxicity and LogP assays .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles to improve aqueous solubility; characterize release kinetics via dialysis .

What analytical workflows are recommended for detecting this compound metabolites in complex biological matrices?

Methodological Answer:

  • Sample Preparation : Use solid-phase extraction (C18 cartridges) for plasma/urine. Include enzymatic deconjugation (β-glucuronidase) .
  • LC-HRMS : Acquire data in positive ion mode with HILIC chromatography. Identify metabolites via mass defect filtering (±50 mDa) and MS/MS spectral matching .
  • Data Analysis : Utilize software (e.g., Compound Discoverer) for untargeted metabolomics, referencing databases (e.g., HMDB, METLIN) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Daphnetoxin
Reactant of Route 2
Daphnetoxin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.